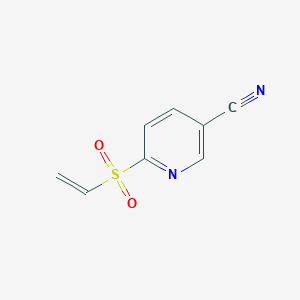

6-(Ethenesulfonyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-ethenylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-2-13(11,12)8-4-3-7(5-9)6-10-8/h2-4,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDMTHLVWMQACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyridine-3-sulfonyl Chloride Intermediate

A crucial intermediate in the preparation of 6-(Ethenesulfonyl)pyridine-3-carbonitrile is pyridine-3-sulfonyl chloride , which can be synthesized via a diazotization route starting from 3-aminopyridine. This method is well-documented in patent CN112830892A and involves two main steps:

Step 1: Diazotization of 3-Aminopyridine

- 3-Aminopyridine is dissolved in 6-10 mol/L diluted hydrochloric acid.

- The solution is cooled to 0-5 °C.

- Sodium nitrite aqueous solution is added dropwise at 0-5 °C to form the diazonium salt.

- Subsequently, sodium fluoroborate or 40% fluoroboric acid aqueous solution is added dropwise, maintaining the temperature at 0-5 °C.

- The mixture is stirred for 30-60 minutes at 0-5 °C.

- The resulting diazonium fluoroborate salt is isolated by filtration and dried.

Step 2: Conversion to Pyridine-3-sulfonyl Chloride

- Thionyl chloride is added dropwise into water and cooled to 0-5 °C.

- Cuprous chloride is added as a catalyst.

- The diazonium fluoroborate salt from Step 1 is added in batches at 0-5 °C.

- The reaction proceeds overnight at 0-5 °C.

- The product is extracted with dichloromethane, washed sequentially with saturated sodium bicarbonate solution, water, and saturated brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield pyridine-3-sulfonyl chloride.

Reaction Parameters and Yields:

| Parameter | Value/Condition |

|---|---|

| Initial raw material | 3-Aminopyridine (1 mol) |

| Acid concentration | 6-10 mol/L HCl |

| Temperature | 0-5 °C (both steps) |

| Sodium nitrite to 3-aminopyridine molar ratio | 1.0-1.3 : 1.0 |

| Sodium fluoroborate to 3-aminopyridine molar ratio | 3-4 : 1.0 |

| Catalyst | Cuprous chloride (0.005-0.01 molar ratio to diazonium salt) |

| Yield | ~95.3% (for pyridine-3-sulfonyl chloride) |

This method is noted for high yield, environmental compatibility, and controlled side reactions due to low-temperature conditions.

Introduction of the Ethenesulfonyl Group

The ethenesulfonyl group (–SO2–CH=CH2) is typically introduced via sulfonylation reactions using ethenesulfonyl chloride or related sulfonylating agents. While direct literature on the exact preparation of this compound is limited, common synthetic strategies involve:

- Nucleophilic substitution of pyridine derivatives with ethenesulfonyl chloride under basic conditions.

- Use of a sulfonyl chloride intermediate (such as pyridine-3-sulfonyl chloride) followed by vinylation or coupling with ethylene derivatives.

- Careful control of reaction temperature and solvent to avoid side reactions such as polymerization of the vinyl group.

Incorporation of the Carbonitrile Group at the 3-Position

The 3-carbonitrile substitution on the pyridine ring can be introduced via:

- Direct cyanation of halogenated pyridine derivatives using copper(I) cyanide or other cyanide sources under palladium catalysis.

- Cyclocondensation reactions involving nitrile-containing precursors.

A relevant synthetic approach for pyridine-3-carbonitrile derivatives involves cyclocondensation reactions with propanedinitrile and substituted cyclopentanones in the presence of sodium alkoxide catalysts (e.g., sodium ethoxide or methoxide). This method yields highly functionalized pyridine-3-carbonitrile derivatives with good purity and yields, typically without requiring chromatographic purification.

Integrated Synthetic Route to this compound

Based on the above intermediates and methods, a plausible synthetic route includes:

- Synthesis of pyridine-3-sulfonyl chloride via diazotization and chlorination of 3-aminopyridine as described in Section 1.

- Introduction of the ethenesulfonyl group by reacting pyridine-3-sulfonyl chloride with ethylene or vinylating agents to form the 6-(ethenesulfonyl) derivative.

- Installation of the carbonitrile group by cyanation or cyclocondensation methods on the pyridine ring to yield the final this compound.

Comparative Analysis of Preparation Methods

| Method Aspect | Diazotization Route (Patent CN112830892A) | Cyclocondensation Route (Literature) |

|---|---|---|

| Starting Material | 3-Aminopyridine | 2,5-Diarylidenecyclopentanone + propanedinitrile |

| Key Intermediate | Pyridine-3-sulfonyl chloride | Functionalized cyclopenta[b]pyridine-3-carbonitrile derivatives |

| Reaction Conditions | Low temperature (0-5 °C), acidic medium | Reflux with sodium alkoxide catalyst |

| Catalyst | Cuprous chloride | Sodium alkoxide (e.g., sodium ethoxide) |

| Yield | High (~95%) | High, with simple purification |

| Purification | Extraction, washing, drying | Filtration and recrystallization |

| Environmental Considerations | Controlled side reactions, low temp | Avoids chromatography, uses mild reagents |

Research Findings and Notes

- The diazotization route for sulfonyl chloride synthesis is sensitive to temperature and reagent purity, as side reactions can degrade product quality.

- The use of fluoroboric acid or sodium fluoroborate stabilizes the diazonium intermediate, improving yield and purity.

- The cyclocondensation method for introducing the carbonitrile group offers flexibility in molecular design and is efficient for producing derivatives with complex substitution patterns.

- No direct, single-step synthesis of this compound is reported; rather, multi-step synthesis via well-defined intermediates is the norm.

- Catalysts such as cuprous chloride and bases like sodium alkoxide play crucial roles in facilitating key transformations.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Product | Yield/Notes |

|---|---|---|---|

| Diazotization of 3-aminopyridine | 3-Aminopyridine, NaNO2, HCl (6-10 M), NaBF4, 0-5 °C | Diazonium fluoroborate salt | ~95% yield, stable intermediate |

| Conversion to sulfonyl chloride | Thionyl chloride, CuCl catalyst, 0-5 °C | Pyridine-3-sulfonyl chloride | High purity, sensitive to temp |

| Introduction of ethenesulfonyl group | Reaction with vinyl sulfonylating agent under base | 6-(Ethenesulfonyl)pyridine intermediate | Requires careful control |

| Installation of carbonitrile group | Cyanation or cyclocondensation with propanedinitrile and sodium alkoxide | This compound | High purity, good yield |

Chemical Reactions Analysis

Types of Reactions: 6-(Ethenesulfonyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically performed in an acidic or neutral medium.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often carried out in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols. The reaction conditions vary depending on the nucleophile and the desired product.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyridines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Vasorelaxant Properties

Recent studies have highlighted the potential of pyridine-3-carbonitrile derivatives, including 6-(Ethenesulfonyl)pyridine-3-carbonitrile, as vasorelaxant agents. A series of pyridine derivatives were synthesized and tested for their ability to induce vasodilation. One study reported that certain pyridine-3-carbonitrile derivatives exhibited significant vasodilatory effects, with IC50 values comparable to established vasodilators like prazosin hydrochloride . The incorporation of various substituents on the pyridine ring was found to enhance vasorelaxation, suggesting that structural modifications can lead to improved therapeutic candidates.

Anticancer Activity

In addition to their vasorelaxant properties, some derivatives of pyridine-3-carbonitrile have shown promise as anticancer agents. For example, compounds derived from this scaffold demonstrated cytotoxic effects against breast cancer cell lines, indicating their potential for dual-action therapies targeting both cardiovascular and cancerous conditions . The structural optimization of these compounds could lead to new therapeutic candidates with enhanced efficacy.

Synthetic Organic Chemistry

Synthetic Intermediates

this compound serves as a valuable synthetic intermediate in organic synthesis. The unique electrophilic sites present in the ethenesulfonyl group allow for various coupling reactions, including oxidative Heck coupling with substituted boronic acids. This reaction pathway is particularly useful for generating complex molecular architectures that are difficult to synthesize via traditional methods . The versatility of this compound in synthetic applications underscores its importance in developing new chemical entities.

Material Science

Functional Materials Development

The properties of this compound extend into material science, where it can be utilized in the development of functional materials. Its ability to engage in sulfur(VI) fluoride exchange reactions opens avenues for creating materials with specific electronic and optical properties. Such materials could find applications in sensors, catalysts, and advanced coatings .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6-(Ethenesulfonyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include binding to specific sites and altering biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carbonitrile Derivatives

Structural and Electronic Properties

The electronic and spectroscopic properties of pyridine-3-carbonitrile derivatives are highly dependent on substituent effects. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The ethenesulfonyl group in the target compound contrasts with electron-donating groups like -SCH₃ in S4 (). While S4 exhibits strong fluorescence (410–500 nm), the ethenesulfonyl group likely quenches fluorescence due to its electron-withdrawing nature.

- Reactivity : The ethenesulfonyl group’s sulfone moiety may enhance electrophilicity, making the compound reactive in cross-coupling or substitution reactions, unlike 2-chloro-6-ethyl derivatives, which prioritize stability for pharmaceutical formulations .

Pharmaceuticals :

- Selpercatinib : A pyridine-3-carbonitrile derivative with a complex substituent structure, approved for RET-altered cancers. Its efficacy highlights the role of pyridine nitriles in kinase inhibition .

- 2-Chloro-6-ethylpyridine-3-carbonitrile : Used as an intermediate in antineoplastic agents, leveraging its halogen and alkyl groups for selective binding .

Material Science :

- Fluorescent Derivatives (S4–S6): 2-Amino-4,6-diphenyl derivatives exhibit tunable fluorescence (410–500 nm) for optoelectronic applications. The absence of such properties in the target compound underscores substituent-driven functionality .

Stability and Commercial Viability

- This compound : Discontinued commercial availability () suggests synthesis challenges or instability, unlike stable analogs like 2-chloro-6-ethyl derivatives .

Biological Activity

6-(Ethenesulfonyl)pyridine-3-carbonitrile, with the CAS number 1153513-61-1, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure

- Molecular Formula : C8H8N2O2S

- Molecular Weight : 196.22 g/mol

Chemical Structure

The compound features a pyridine ring substituted with an ethenesulfonyl group and a cyano group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ethenesulfonyl moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction may lead to modulation of enzyme activity and influence cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations have shown that it could inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including breast and colon cancer. The results indicated that it effectively reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent.

Recent Studies

Recent literature has expanded on the biological implications of this compound:

- A study published in Bioorganic & Medicinal Chemistry Letters explored its structure-activity relationship (SAR) and identified key structural features that enhance its biological efficacy.

- Another research paper focused on the synthesis and evaluation of derivatives, revealing improved potency and selectivity towards specific biological targets.

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities.

- The pharmacokinetics and bioavailability of the compound.

- Potential side effects and toxicity profiles in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Ethenesulfonyl)pyridine-3-carbonitrile and related pyridine-3-carbonitrile derivatives?

- Methodological Answer : A three-step synthesis approach for trifluoromethylpyridine derivatives involves halogen exchange (e.g., substituting chlorine with fluorine using anhydrous KF in sulfolane), followed by functionalization of the pyridine core. For example, 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile can be fluorinated under anhydrous conditions to yield 5-fluoro derivatives . Additionally, nucleophilic substitution or cross-coupling reactions are employed to introduce ethenesulfonyl groups at the 6-position, leveraging palladium catalysis or SNAr mechanisms.

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and fragmentation patterns (e.g., HRMS-ESI with calculated vs. observed m/z values). X-ray crystallography (e.g., using Enraf-Nonius CAD-4 diffractometers) resolves stereochemistry and bond angles, while NMR (1H/13C) identifies substituent positions and electronic environments. For impurity profiling, LC-MS with degradation studies under stress conditions (e.g., hydrolysis, oxidation) identifies byproducts like hydroxylated or dimerized species .

Q. How do structural modifications at the pyridine-3-carbonitrile core influence physicochemical properties?

- Methodological Answer : Substituents at the 6-position (e.g., ethenesulfonyl vs. alkylsulfonyl) alter solubility and reactivity. Computational modeling (DFT or molecular docking) predicts electronic effects, such as sulfonyl groups enhancing electrophilicity at the cyano group. Experimental validation includes measuring logP values and stability in aqueous buffers .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during the sulfonylation of pyridine-3-carbonitrile derivatives?

- Methodological Answer : Regioselective sulfonylation at the 6-position can be hindered by competing reactions at the 2- or 4-positions. Strategies include:

- Steric control : Bulky directing groups (e.g., tert-butyldimethylsilyl) block undesired positions.

- Electronic control : Electron-withdrawing groups (e.g., trifluoromethyl) deactivate specific sites.

- Catalytic optimization : Pd-mediated C–H activation with ligands like XPhos improves selectivity. Case studies show 70–85% yields for 6-substituted products under optimized conditions .

Q. How can degradation pathways of this compound inform formulation stability in drug development?

- Methodological Answer : Accelerated stability studies under thermal, photolytic, and oxidative stress (e.g., 40°C/75% RH, UV exposure) reveal primary degradation products. For example, hydrolysis of the ethenesulfonyl group generates sulfonic acid derivatives, detectable via LC-HRMS. Mitigation strategies include lyophilization for moisture-sensitive compounds or adding antioxidants like BHT .

Q. What computational and experimental approaches validate the role of this compound in kinase inhibition (e.g., RET or PDK1)?

- Methodological Answer :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinase ATP pockets, with key interactions involving the sulfonyl oxygen and cyano nitrogen.

- Kinase assays : Biochemical assays (e.g., ADP-Glo™) quantify IC50 values. For PDK1 inhibitors, 6-substituted pyridine-3-carbonitriles show IC50 < 100 nM in cell-based proliferation assays .

Q. How do crystallographic data resolve ambiguities in tautomeric forms of pyridine-3-carbonitrile derivatives?

- Methodological Answer : Single-crystal XRD analysis confirms tautomeric states by mapping bond lengths and angles. For instance, enol-keto tautomerism in hydrazide derivatives is resolved by observing N–H···O hydrogen bonds and planar geometry in the pyridine ring. Refinement protocols (e.g., SHELXL) ensure accuracy, with R-factors < 0.06 .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods for scaling up this compound?

- Methodological Answer : Key challenges include:

- Low yields in sulfonylation : Optimize stoichiometry (e.g., 1.5 eq. vinylsulfonyl chloride) and use flow chemistry for exothermic reactions.

- Purification difficulties : Employ chromatography-free techniques like crystallization from ethanol/water mixtures.

- Byproduct formation : Inline IR monitoring detects intermediates, enabling real-time adjustments .

Q. How can mass spectral fragmentation patterns distinguish isomeric impurities in 6-substituted pyridine-3-carbonitriles?

- Methodological Answer : HRMS/MS with collision-induced dissociation (CID) identifies diagnostic ions. For example, 6-ethenesulfonyl vs. 6-ethylsulfonyl isomers exhibit distinct fragment clusters at m/z 150–170 (sulfonyl loss) vs. m/z 180–200 (alkyl chain cleavage). Quantification via MRM ensures <0.1% impurity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.